REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[C:7]([C:8]([OH:10])=[O:9])[C:6]([NH2:12])=[CH:5][CH:4]=1.[C:13](OC(=O)C)(=O)[CH3:14]>>[CH3:13][C:14]1[O:9][C:8](=[O:10])[C:7]2[CH:11]=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][C:6]=2[N:12]=1
|
Name
|
|
Quantity
|
41.8 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(C(C(=O)O)=C1)N
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Name
|
|
Quantity
|
230 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
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Details
|
before being concentrated under reduced pressure
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Type
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CONCENTRATION
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Details
|
The crude compound was then concentrated twice in the presence of toluene
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Type
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FILTRATION
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Details
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before being filtered
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Type
|
WASH
|
Details
|
washed twice with ether
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC2=C(C(O1)=O)C=C(C=C2)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.7 g | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |